

Application Notes and Protocols: [Ser25] Protein Kinase C (19-31) Kinase Assay

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Compound of Interest

Compound Name: [Ser25] Protein Kinase C (19-31)

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This document provides detailed protocols and application notes for conducting a kinase assay using the **[Ser25] Protein Kinase C (19-31)** peptide substrate. This peptide is a derivative of the pseudosubstrate regulatory domain of PKC α (residues 19-31), where the alanine at position 25 has been replaced with a serine, transforming it into a substrate for Protein Kinase C (PKC).^{[1][2][3][4][5]} The sequence of this peptide is H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH.

Protein Kinase C is a family of serine/threonine kinases crucial in various cellular signaling pathways, including cell adhesion, transformation, and cell cycle control. Therefore, assays measuring PKC activity are vital in basic research and drug development.

Quantitative Data Summary

The following tables summarize key quantitative data related to the **[Ser25] Protein Kinase C (19-31)** peptide and its use in kinase assays.

Table 1: Substrate Specifications

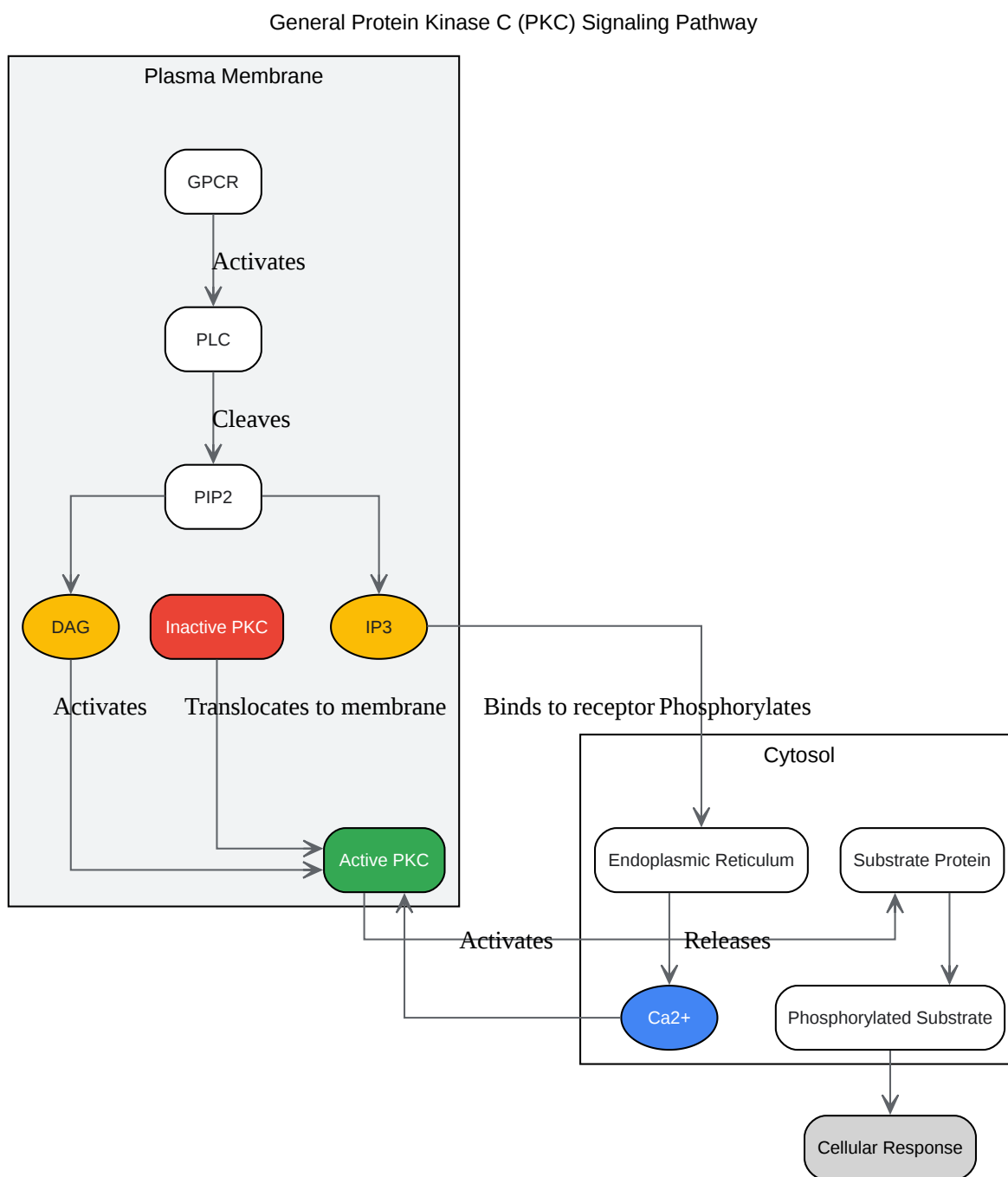
Parameter	Value	Reference
Sequence	H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH	
Molecular Weight	~1559.82 g/mol	
Km for PKC	0.2 μ M - 0.3 μ M	

Table 2: Typical Kinase Assay Reaction Conditions

Component	Concentration Range	Reference
HEPES or Tris-HCl (pH 7.4-7.7)	20 - 50 mmol/L	
MgCl ₂ or Magnesium Acetate	10 mmol/L	
[Ser25] PKC (19-31) Peptide	5.5 - 100 μ M	
ATP ([γ - ³² P]ATP)	6 - 100 μ M	
PKC Enzyme	Variable (e.g., 10 nM catalytic fragment, or ~5-40 μ g cell lysate protein)	
CaCl ₂ (for classical PKCs)	0.1 - 0.7 mmol/L	
Phosphatidylserine (PS) (for cPKCs)	30 - 240 μ g/mL	
Diacylglycerol (DAG) or Diolein (for cPKCs)	1 - 16 μ g/mL	

Signaling Pathway and Experimental Workflow

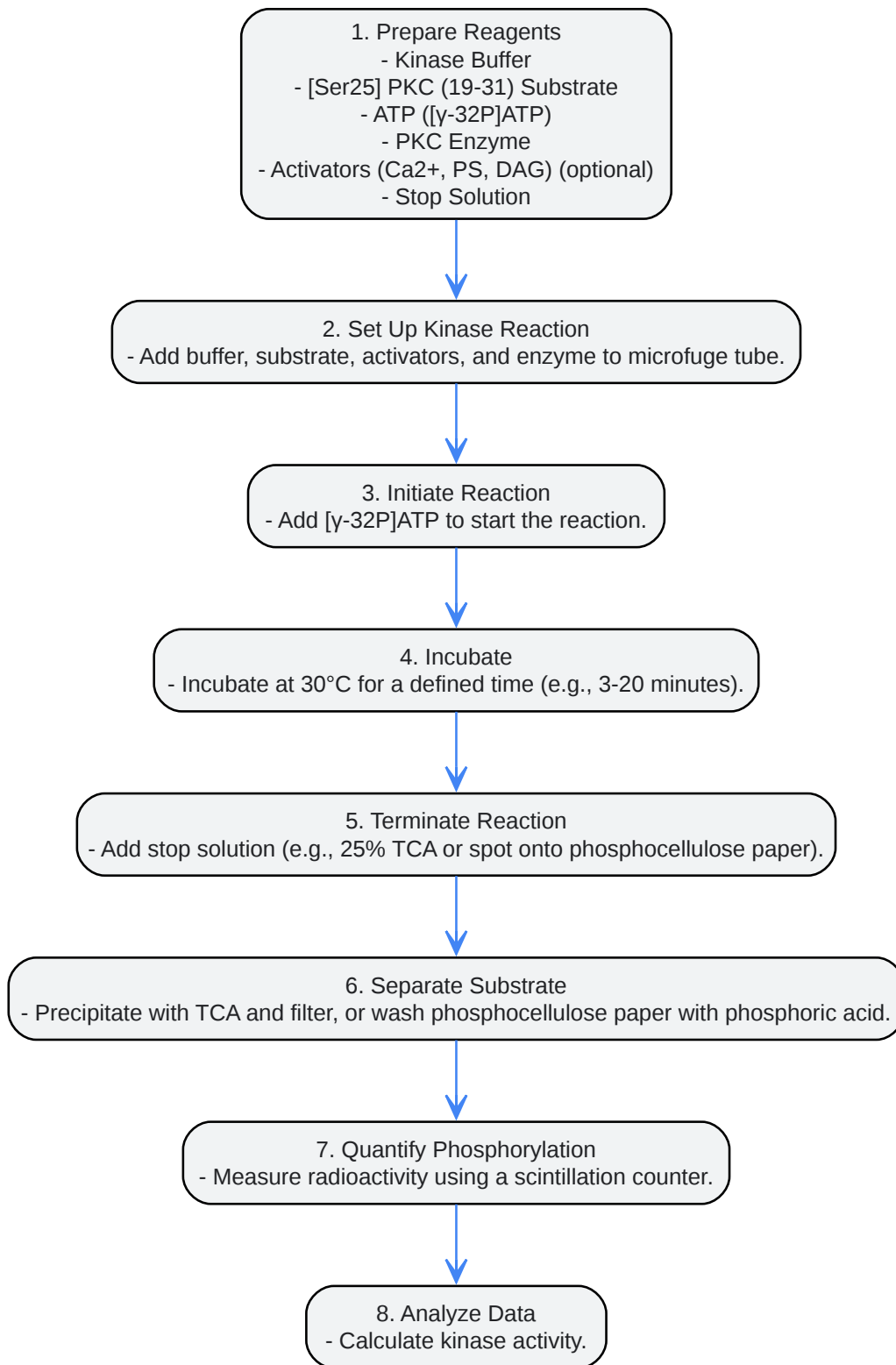
Below are diagrams illustrating the general Protein Kinase C signaling pathway and the experimental workflow for the kinase assay.



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Caption: General Protein Kinase C (PKC) Signaling Pathway.

[Ser25] PKC (19-31) Kinase Assay Workflow

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Caption: [Ser25] PKC (19-31) Kinase Assay Workflow.

Experimental Protocols

Protocol 1: Radiometric [^{32}P] Kinase Assay

This protocol is a common method for measuring PKC activity using radiolabeled ATP.

Materials:

- **[Ser25] Protein Kinase C (19-31)** peptide substrate
- Purified PKC enzyme or cell/tissue lysate containing PKC
- Kinase Reaction Buffer (2X): 100 mmol/L HEPES (pH 7.4), 20 mmol/L MgCl_2
- Activator Mix (for classical PKCs): 1.4 mmol/L CaCl_2 , 480 $\mu\text{g/mL}$ Phosphatidylserine (PS), 32 $\mu\text{g/mL}$ Diolein
- EGTA (1.0 mmol/L) for basal activity measurement
- [$\gamma\text{-}^{32}\text{P}$]ATP (specific activity 500-3000 Ci/mmol)
- Unlabeled ATP (10 mM stock)
- Stop Solution: 75 mM Phosphoric Acid or 25% Trichloroacetic Acid (TCA)
- P81 phosphocellulose paper or glass fiber filters
- Scintillation counter and scintillation fluid

Procedure:

- Prepare the Kinase Reaction Mix: For each reaction, prepare a master mix containing the kinase buffer, substrate, and any activators. A typical final reaction volume is 25-50 μL .
- Set up Reactions:
 - For activated PKC activity, combine:
 - 12.5 μL 2X Kinase Reaction Buffer

- 5 μ L Activator Mix
- 5 μ L [Ser25] PKC (19-31) peptide (to a final concentration of 5-100 μ M)
- Enzyme preparation (e.g., partially purified PKC or 5-40 μ g of cell lysate)
- Water to a volume of 20 μ L
- For basal PKC activity, replace the Activator Mix with EGTA (final concentration 1.0 mmol/L).
- Pre-incubation: Equilibrate the reaction tubes at 30°C for 2-3 minutes.
- Initiate the Reaction: Start the kinase reaction by adding 5 μ L of an ATP mix containing unlabeled ATP and [γ -³²P]ATP to achieve a final concentration of 10-100 μ M.
- Incubation: Incubate the reaction at 30°C for 5-20 minutes. Ensure the reaction is in the linear range.
- Terminate the Reaction:
 - Method A (Phosphocellulose Paper): Spot 20 μ L of the reaction mixture onto a P81 phosphocellulose paper square.
 - Method B (TCA Precipitation): Add 1 mL of ice-cold 25% TCA.
- Washing:
 - Method A: Wash the P81 papers 3-4 times for 5 minutes each in 75 mM phosphoric acid. Finally, wash once with acetone and let them dry.
 - Method B: Incubate on ice for 5 minutes, then filter through a glass fiber filter. Wash the filter with ice-cold 10% TCA.
- Quantification: Place the dried P81 paper or glass fiber filter into a scintillation vial with scintillation fluid and measure the incorporated ³²P using a scintillation counter.

Protocol 2: Non-Radiometric Luminescent Kinase Assay

This protocol utilizes a luminescence-based assay to measure ATP consumption, which is inversely proportional to kinase activity.

Materials:

- **[Ser25] Protein Kinase C (19-31)** peptide substrate
- Purified PKC enzyme
- Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
- ATP (as per kit instructions, typically 10 μM)
- Luminescent Kinase Assay Kit (e.g., Kinase-Glo® Plus)
- White, opaque 96-well plates
- Luminometer

Procedure:

- **Set up the Kinase Reaction:** In a well of a 96-well plate, combine the kinase reaction buffer, [Ser25] PKC (19-31) peptide (final concentration 10 μM), and PKC enzyme (e.g., 10 nM).
- **Initiate the Reaction:** Add ATP to a final concentration of 10 μM to start the reaction. The total reaction volume is typically 25 μL.
- **Incubation:** Incubate the plate at 30°C for 10-30 minutes.
- **Terminate and Detect:** Add an equal volume (25 μL) of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and initiates the luciferin-luciferase reaction to measure the remaining ATP.
- **Read Luminescence:** Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
- **Data Analysis:** Kinase activity is inversely correlated with the luminescent signal. A decrease in signal indicates ATP consumption by the kinase. Calculate kinase activity based on a

standard curve of ATP.

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